5-Methylpicolinimidamide hydrochloride
Overview
Description
5-Methylpicolinimidamide hydrochloride: is a chemical compound with the molecular formula C7H10N4·HCl. It is a derivative of picolinamide, featuring a methyl group at the 5-position of the pyridine ring and an imidamide functional group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpicolinimidamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-methylpyridine, which serves as the core structure.
Formation of Imidamide Group: The 5-methylpyridine undergoes a reaction with cyanamide (NH2CN) in the presence of a suitable catalyst, such as a strong acid like hydrochloric acid, to form the imidamide group.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Methylpicolinimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methylpicolinimidamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Methylpicolinimidamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The imidamide group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Picolinimidamide hydrochloride: Lacks the methyl group at the 5-position.
4-Methylpicolinimidamide hydrochloride: Methyl group at the 4-position instead of the 5-position.
6-Methylpicolinimidamide hydrochloride: Methyl group at the 6-position.
Uniqueness
5-Methylpicolinimidamide hydrochloride is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can lead to differences in physical properties, reactivity, and biological activity compared to its analogs.
Properties
IUPAC Name |
5-methylpyridine-2-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c1-5-2-3-6(7(8)9)10-4-5;/h2-4H,1H3,(H3,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSQSZIWEHGJLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704279 | |
Record name | 5-Methylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875293-96-2 | |
Record name | 5-Methylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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